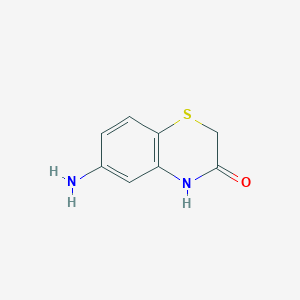
6-amino-2H-1,4-benzothiazin-3(4H)-one
Cat. No. B184896
Key on ui cas rn:
21762-78-7
M. Wt: 180.23 g/mol
InChI Key: OTAZYXUGSKFPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06858621B2
Procedure details


A mixture of iron (30.2 g, 540 mmol), glacial acetic acid (2 mL), and water (40 mL) was prepared in a 500 mL 3-necked round bottom flask equipped with a dropping funnel and an overhead stirrer. A solution of (2,4-dinitro-phenylsulfanyl)-acetic acid ethyl ester (11.79 g, 41.2 mmol) in glacial acetic acid (40 mL) and ethyl acetate (40 mL) was added dropwise. After addition the dropping funnel was replaced with a condenser and the solution heated at 80° C. for 3.5 hrs, then allowed to stir overnight at room temperature. The mixture was filtered through Celite and the Celite washed with ethyl acetate and water. The layers were separated in a separatory funnel and the aqueous layer extracted twice with ethyl acetate. The organic layers were washed with water, twice with saturated sodium bicarbonate, then dried over magnesium sulfate, filtered, and evaporated under vacuum to yield a 6-amino-4H-benzo[1,4]thiazin-3-one as a brown solid.
Quantity
11.79 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
O.C([O:4][C:5](=O)[CH2:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[N+:17]([O-])=O)C>C(O)(=O)C.C(OCC)(=O)C.[Fe]>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]2[S:7][CH2:6][C:5](=[O:4])[NH:17][C:9]=2[CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was prepared in a 500 mL 3-necked round bottom flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a dropping funnel and an overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition the dropping funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was replaced with a condenser
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the Celite washed with ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated in a separatory funnel
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted twice with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water, twice with saturated sodium bicarbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=CC2=C(NC(CS2)=O)C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
